2-(4-methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate
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Overview
Description
2-(4-methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate is a synthetic organic compound that combines a thiazole ring with an adamantane moiety The thiazole ring is known for its biological activity, while the adamantane structure is recognized for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate typically involves the esterification of 2-(4-methyl-1,3-thiazol-5-yl)ethanol with 1-adamantanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(4-methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, while the adamantane moiety enhances the compound’s stability and bioavailability. This dual functionality makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates: Similar structure but with an acridone moiety.
4-methyl-5-(2-hydroxyethyl)thiazole: Lacks the adamantane structure.
2-(2-mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid: Contains a mercapto group instead of an ester.
Uniqueness
2-(4-methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate is unique due to the combination of the thiazole ring and adamantane structure, which imparts both biological activity and stability.
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl adamantane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c1-11-15(21-10-18-11)2-3-20-16(19)17-7-12-4-13(8-17)6-14(5-12)9-17/h10,12-14H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWCESLBJAJTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCOC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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